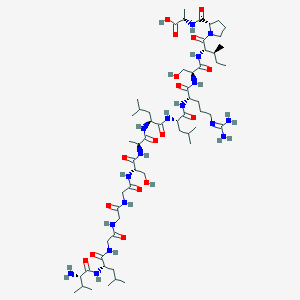
3-Fluoro-4-(piperazin-1-yl)benzonitrile
Overview
Description
“3-Fluoro-4-(piperazin-1-yl)benzonitrile” is a chemical compound with the molecular formula C11H12FN3 . It’s a solid substance and is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(piperazin-1-yl)benzonitrile” consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a piperazine ring. The piperazine ring is attached to the benzene ring at the 4-position, and a fluorine atom is attached at the 3-position .
Physical And Chemical Properties Analysis
“3-Fluoro-4-(piperazin-1-yl)benzonitrile” has a molecular weight of 205.23 g/mol . It’s a solid substance and is typically stored in a dark place under an inert atmosphere at room temperature .
Scientific Research Applications
Antibacterial Activity
3-Fluoro-4-(piperazin-1-yl)benzonitrile derivatives have been found to exhibit antibacterial activity . These compounds were evaluated for their antibacterial activity by the agar diffusion method, and three of them were found to be active .
Antimicrobial Agents
In an effort to improve the antimicrobial activity of norfloxacin, a series of hybrid norfloxacin–thiazolidinedione molecules were synthesized . The new hybrids were intended to have a new binding mode to DNA gyrase, that will allow for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .
Anti-Biofilm Properties
The thiazolidinedione moiety aimed to include additional anti-pathogenicity by preventing biofilm formation . The resulting compounds showed promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .
Antipsychotic Drug Substances
3-Fluoro-4-(piperazin-1-yl)benzonitrile derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Antiviral Activity
Piperazine derivatives, which include 3-Fluoro-4-(piperazin-1-yl)benzonitrile, have a wide range of biological activities such as antiviral activity .
Anti-HIV-1 Activity
Piperazine derivatives also exhibit anti-HIV-1 activity .
MC4 Receptor Agonistic Activity
Piperazine derivatives have been found to exhibit MC4 receptor agonistic activity .
Oxidoreductase Enzyme Inhibitor
The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .
Mechanism of Action
Target of Action
The primary targets of 3-Fluoro-4-(piperazin-1-yl)benzonitrile are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to determine the exact biochemical pathways that 3-Fluoro-4-(piperazin-1-yl)benzonitrile affects . Once the targets are identified, it will be possible to understand how the compound influences these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 3-Fluoro-4-(piperazin-1-yl)benzonitrile’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
properties
IUPAC Name |
3-fluoro-4-piperazin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOBEAUQUPPPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344348 | |
| Record name | 3-Fluoro-4-piperazin-1-yl-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182181-38-0 | |
| Record name | 3-Fluoro-4-piperazin-1-yl-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 182181-38-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[d]oxazol-5-ol](/img/structure/B65095.png)

![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)




![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)

